molecular formula C11H8F2N2O3S2 B12214745 Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- CAS No. 315694-90-7

Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)-

Cat. No.: B12214745
CAS No.: 315694-90-7
M. Wt: 318.3 g/mol
InChI Key: ZSJQDWCNTNWWEZ-UHFFFAOYSA-N
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Description

Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- is a complex organic compound that features a benzamide core substituted with a difluoromethoxy group and a thiazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- typically involves multiple steps, starting with the preparation of the thiazolidinyl ring. One common method involves the reaction of a thioamide with an α-halo acid to form the thiazolidinyl ring. This intermediate is then reacted with 4-(difluoromethoxy)benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- can undergo various chemical reactions, including:

    Oxidation: The thiazolidinyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form alcohols.

    Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinyl ring can yield sulfoxides or sulfones, while reduction of the benzamide carbonyl group can yield alcohols.

Scientific Research Applications

Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- involves its interaction with specific molecular targets. The thiazolidinyl moiety can interact with enzymes or receptors, potentially inhibiting their activity. The difluoromethoxy group may enhance binding affinity or selectivity for certain targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds with similar benzamide cores but different substituents.

    Thiazolidinyl compounds: Compounds with the thiazolidinyl ring but different substituents on the ring or benzamide moiety.

Uniqueness

Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- is unique due to the combination of the difluoromethoxy group and the thiazolidinyl moiety. This combination can result in unique chemical properties and biological activities not seen in other similar compounds.

Properties

CAS No.

315694-90-7

Molecular Formula

C11H8F2N2O3S2

Molecular Weight

318.3 g/mol

IUPAC Name

4-(difluoromethoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

InChI

InChI=1S/C11H8F2N2O3S2/c12-10(13)18-7-3-1-6(2-4-7)9(17)14-15-8(16)5-20-11(15)19/h1-4,10H,5H2,(H,14,17)

InChI Key

ZSJQDWCNTNWWEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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